methyl 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate
Description
The compound methyl 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl]acetate features a benzothiadiazine core substituted with a 3,4-dimethoxyphenyl group and a methyl ester.
Properties
IUPAC Name |
methyl 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S/c1-25-14-9-8-12(10-15(14)26-2)20-18(22)19(11-17(21)27-3)13-6-4-5-7-16(13)28(20,23)24/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORORCYOIZSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
Methyl 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate is a complex organic compound that belongs to the class of benzothiadiazines. Its structure features a benzothiadiazine core with various substituents that may influence its biological properties.
Biological Activity
The biological activity of compounds like this compound can vary significantly based on their chemical structure. Here are some potential biological activities associated with similar compounds:
1. Anticancer Activity:
- Compounds with similar structural motifs have been studied for their anticancer properties. For instance, derivatives of benzothiadiazine have shown promise in inhibiting tumor growth in various cancer cell lines.
- In vitro studies may reveal the compound's efficacy against specific cancer types by assessing cell viability and apoptosis induction.
2. Antimicrobial Properties:
- Many benzothiadiazine derivatives exhibit antimicrobial activity. Research often focuses on their effectiveness against bacteria and fungi.
- The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
3. Enzyme Inhibition:
- Some compounds in this class act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit kinases or proteases linked to cancer progression.
- Molecular docking studies can help predict binding affinities and interactions with target proteins.
Research Findings
Research has shown that modifications to the benzothiadiazine scaffold can enhance biological activity. For example:
- Structure-Activity Relationship (SAR) Studies: These studies identify which functional groups contribute to increased potency and selectivity against targets.
- In Vivo Studies: Animal models are often used to evaluate the therapeutic potential and safety profile of new compounds before clinical trials.
Data Table Example
| Activity Type | Compound Class | Observed Effects | Reference |
|---|---|---|---|
| Anticancer | Benzothiadiazines | Inhibition of cell proliferation | [Study A] |
| Antimicrobial | Similar Derivatives | Bactericidal activity against E. coli | [Study B] |
| Enzyme Inhibition | Kinase Inhibitors | Reduced activity of NEK kinases | [Study C] |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The benzothiadiazine/triazine/thiazine scaffold is a common motif in medicinal chemistry. Key analogs and their distinctions are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects
- 3,4-Dimethoxyphenyl Group : Present in the target compound and Ethyl 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-...acetate , this group enhances lipophilicity and may modulate binding to aromatic receptors (e.g., kinases or GPCRs).
- Ester vs. Thioester : The methyl ester in the target compound vs. thioester in Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate alters metabolic stability and hydrogen-bonding capacity.
Physicochemical Properties
Limited data exist for the target compound, but analogs suggest:
Preparation Methods
Rhodium-Catalyzed C−H Amidation/Cyclization
Peng Shi et al. (2020) developed a rhodium(III)-catalyzed method using sulfoximines and 1,4,2-dioxazol-5-ones to construct benzothiadiazine-1-oxides. For the trioxo variant, sulfoximines bearing pre-installed sulfonyl groups may undergo sequential oxidation. Key steps include:
-
C−H Activation : Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) activate ortho C−H bonds of sulfoximines.
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Amidation : 1,4,2-Dioxazol-5-ones serve as amidating agents, inserting nitrogen into the C−H bond.
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Cyclization : Intramolecular nucleophilic attack forms the benzothiadiazine ring.
This method achieves yields up to 85% with excellent functional group tolerance, including S-alkyl and S-aryl sulfoximines. Modifying sulfoximine precursors with methoxy groups could enable direct incorporation of the 3,4-dimethoxyphenyl moiety.
Intramolecular Aza-Wittig Reaction
An alternative route involves intramolecular aza-Wittig cyclization of o-azidobenzenesulfonamides. As demonstrated by Gupta et al. (2013), treatment of 2-azido-N-substituted benzenesulfonamides with ethyl carbonochloridate generates intermediates that cyclize under triphenylphosphine catalysis. Hydrolysis of the resulting 3-ethoxy derivatives yields benzothiadiazine-3-one 1,1-dioxides. For trioxo systems, additional oxidation steps (e.g., using mCPBA) may introduce the third oxo group.
Esterification to Form the Methyl Acetate Side Chain
The methyl ester at the 4-position is introduced via:
Alkylation of a Carboxylic Acid Intermediate
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Carboxylic Acid Preparation : Hydrolysis of a nitrile or ester precursor at the 4-position.
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Esterification : Treatment with methanol and a coupling agent (e.g., DCC/DMAP) yields the methyl ester.
Direct Nucleophilic Substitution
If the 4-position bears a leaving group (e.g., bromide), reaction with methyl acetate enolate under basic conditions (e.g., NaH) affords the ester.
Integrated Synthetic Pathways
Pathway A: Sequential C−H Activation and Esterification
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Synthesize 3,4-dimethoxyphenyl sulfoximine.
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Oxidize the sulfoxide to sulfone using H₂O₂/AcOH.
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Introduce the acetate group via alkylation (e.g., methyl bromoacetate, K₂CO₃).
Key Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Cyclization | 82 | [Cp*RhCl₂]₂ (5 mol%), DCE, 80°C |
| Oxidation | 90 | H₂O₂ (3 eq), AcOH, 50°C |
| Alkylation | 75 | Methyl bromoacetate, K₂CO₃, DMF |
Pathway B: Aza-Wittig Cyclization and Fragment Coupling
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Prepare o-azidobenzenesulfonamide with a 4-carboxylic acid group.
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Couple with 3,4-dimethoxyphenylboronic acid via Suzuki reaction.
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Esterify with methanol/H₂SO₄.
Challenges : Low reactivity of the trioxo system in cross-coupling may require optimized conditions (e.g., microwave irradiation).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Rhodium Catalysis | High regioselectivity, one-pot | Cost of Rh catalysts | 70–85 |
| Aza-Wittig | Mild conditions, scalable | Multi-step synthesis | 60–75 |
| Post-Functionalization | Flexibility | Requires orthogonal protecting groups | 50–65 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetate?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with the preparation of the benzothiadiazine core. Key steps include:
- Core Formation : Cyclocondensation of substituted aromatic aldehydes with sulfur-containing precursors (e.g., thiosemicarbazides) under acidic conditions.
- Methoxy Group Introduction : Electrophilic substitution using methoxybenzene derivatives, often requiring Friedel-Crafts alkylation or Ullmann coupling .
- Esterification : Final acetylation with methyl chloroacetate in the presence of a base (e.g., triethylamine) to yield the ester moiety .
- Critical Parameters : Reaction temperatures (60–100°C), solvent choice (DMF or THF), and catalyst selection (e.g., Pd for coupling reactions) significantly impact yields (reported 45–68%) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopic Techniques :
- NMR : and NMR to verify methoxy groups ( 3.7–3.9 ppm) and the acetate methyl ester ( 3.6–3.7 ppm) .
- IR : Peaks at 1700–1750 cm confirm carbonyl groups (trioxo and ester) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for the benzothiadiazine ring conformation .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screenings focus on:
- Antimicrobial Assays : Disk diffusion tests against Gram-positive bacteria (e.g., S. aureus) with inhibition zones of 12–15 mm at 50 µg/mL .
- Neuroactivity : In vitro monoamine oxidase (MAO) inhibition assays suggest potential antidepressant activity (IC ~25 µM), linked to the trioxo moiety .
Advanced Research Questions
Q. How can reaction yields be optimized for the benzothiadiazine core synthesis?
- Methodological Answer : Key optimizations include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene or ethers .
- Catalyst Systems : Pd(OAc) with ligand XPhos improves coupling reactions for methoxyphenyl incorporation (yield increase from 45% to 62%) .
- Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 80°C | 62 | 98.5 |
| Toluene, reflux | 45 | 89.3 |
| THF, Pd/XPhos, 70°C | 68 | 99.1 |
Q. What computational approaches are used to predict the compound’s reactivity and binding modes?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311G(d,p) basis sets model electron distribution, highlighting electrophilic sites (e.g., trioxo sulfur) prone to nucleophilic attack .
- Molecular Docking : AutoDock Vina simulates binding to MAO-B (PDB: 2V5Z), revealing hydrogen bonds between the methoxy groups and Tyr-398/Trp-117 residues (binding energy: −8.2 kcal/mol) .
Q. How can contradictory solubility data across studies be resolved?
- Methodological Answer : Discrepancies (e.g., solubility in DMSO ranging from 12 mg/mL to 25 mg/mL) are addressed via:
- Standardized Protocols : USP <1231> guidelines for equilibrium solubility measurement.
- Analytical Validation : LC-MS to detect degradation products (e.g., hydrolysis of the ester group in aqueous buffers) .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions (e.g., dimerization) by maintaining precise temperature control .
- Crystallization Optimization : Use of anti-solvents (e.g., hexane) to enhance crystal habit and purity (>99% by HPLC) .
Data Contradiction Analysis
Q. Why do some studies report MAO inhibition while others show no neuroactivity?
- Methodological Answer : Variability arises from:
- Assay Conditions : Differences in MAO isoform selectivity (MAO-A vs. MAO-B) and substrate concentrations (e.g., kynuramine vs. tyramine) .
- Structural Analogues : Impurities in early batches (e.g., des-methyl derivatives) may confound results. Purity verification via LC-HRMS is critical .
Q. How does the stereochemistry of the dihydro-2H-benzothiadiazine ring influence bioactivity?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers (e.g., Chiralpak AD-H column) to isolate active forms .
- Pharmacophore Mapping : 3D-QSAR models identify the (R)-enantiomer as more potent in MAO inhibition (ΔpIC = 0.7) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
